molecular formula C11H11ClN2O2 B14763078 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-

Cat. No.: B14763078
M. Wt: 238.67 g/mol
InChI Key: BPUFAAINCMSWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a propanoic acid side chain, a chlorine atom at the 6-position, and a methyl group at the 3-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 6-chloro-3-methylpyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- has several scientific research applications, including:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoic acid

InChI

InChI=1S/C11H11ClN2O2/c1-7-6-14(5-4-10(15)16)11-8(7)2-3-9(12)13-11/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

BPUFAAINCMSWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.